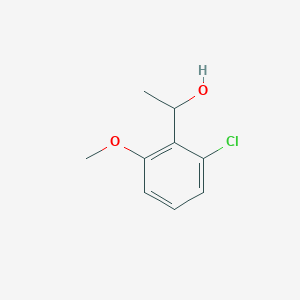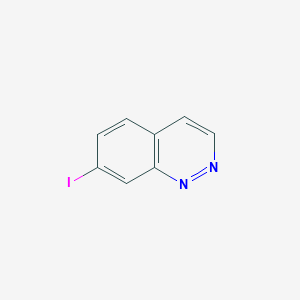
2,6-Dibromo-4-isopropoxypyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Dibromo-4-isopropoxypyridine: is an organic compound that belongs to the class of halogenated pyridines It is characterized by the presence of two bromine atoms at the 2 and 6 positions and an isopropoxy group at the 4 position on the pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dibromo-4-isopropoxypyridine typically involves the bromination of 4-isopropoxypyridine. One common method includes the use of bromine or brominating agents such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific reaction conditions to achieve selective bromination at the desired positions.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 2,6-Dibromo-4-isopropoxypyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can participate in oxidation or reduction reactions under appropriate conditions.
Coupling Reactions: It can be used in cross-coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.
Applications De Recherche Scientifique
Chemistry: 2,6-Dibromo-4-isopropoxypyridine is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of heterocyclic compounds and other halogenated derivatives.
Biology and Medicine: In medicinal chemistry, this compound can be used in the development of pharmaceuticals. Its derivatives may exhibit biological activity and can be investigated for potential therapeutic applications.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. It may also find applications in the development of agrochemicals and dyes.
Mécanisme D'action
The mechanism of action of 2,6-Dibromo-4-isopropoxypyridine depends on its specific application. In chemical reactions, the bromine atoms and the isopropoxy group play crucial roles in determining the reactivity and selectivity of the compound. The molecular targets and pathways involved can vary based on the context in which the compound is used, such as in organic synthesis or pharmaceutical development.
Comparaison Avec Des Composés Similaires
- 2,6-Dibromo-4-methoxypyridine
- 2,6-Dibromo-4-ethoxypyridine
- 2,6-Dibromo-4-phenoxypyridine
Comparison: 2,6-Dibromo-4-isopropoxypyridine is unique due to the presence of the isopropoxy group, which can influence its reactivity and physical properties compared to similar compounds with different alkoxy groups. The steric and electronic effects of the isopropoxy group can lead to differences in reaction outcomes and applications.
Propriétés
Formule moléculaire |
C8H9Br2NO |
|---|---|
Poids moléculaire |
294.97 g/mol |
Nom IUPAC |
2,6-dibromo-4-propan-2-yloxypyridine |
InChI |
InChI=1S/C8H9Br2NO/c1-5(2)12-6-3-7(9)11-8(10)4-6/h3-5H,1-2H3 |
Clé InChI |
BMGYBXMIIDYEST-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OC1=CC(=NC(=C1)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-Bromo-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine](/img/structure/B15331299.png)


dimethylsilane](/img/structure/B15331313.png)


![Methyl 7-Chlorobenzo[c]isoxazole-3-carboxylate](/img/structure/B15331351.png)





